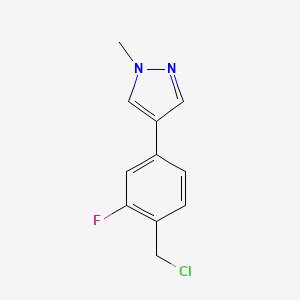
4-(4-(chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chloromethyl group and a fluorine atom on the phenyl ring, as well as a methyl group on the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Pyrazole Formation: The final step involves the cyclization of the intermediate compound with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones, and reduction reactions to remove the halogen atoms.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Oxidation Products: Alcohols or ketones, depending on the specific oxidizing agent and reaction conditions.
Reduction Products: Dehalogenated compounds or reduced pyrazole derivatives.
Applications De Recherche Scientifique
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(4-(chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The presence of the chloromethyl and fluorine groups can enhance its binding affinity and selectivity towards certain molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-1-methyl-1H-pyrazole: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4-(4-Fluorophenyl)-1-methyl-1H-pyrazole: Lacks the chloromethyl group, affecting its ability to undergo nucleophilic substitution reactions.
4-(4-(Bromomethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness
The combination of the chloromethyl and fluorine groups in 4-(4-(chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole provides a unique set of chemical properties, making it a versatile compound for various synthetic and research applications. Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound in both academic and industrial settings .
Propriétés
Formule moléculaire |
C11H10ClFN2 |
|---|---|
Poids moléculaire |
224.66 g/mol |
Nom IUPAC |
4-[4-(chloromethyl)-3-fluorophenyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H10ClFN2/c1-15-7-10(6-14-15)8-2-3-9(5-12)11(13)4-8/h2-4,6-7H,5H2,1H3 |
Clé InChI |
MRIZHPLLIRLQOB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC(=C(C=C2)CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















